molecular formula C12H17N3O4S B457609 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine CAS No. 544462-63-7

1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine

Cat. No.: B457609
CAS No.: 544462-63-7
M. Wt: 299.35g/mol
InChI Key: XSWAQALONDYXEG-UHFFFAOYSA-N
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Description

1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine is a chemical compound with the molecular formula C12H17N3O4S and a molecular weight of 299.35 g/mol It is characterized by the presence of an ethylsulfonyl group attached to a piperazine ring, which is further substituted with a nitrophenyl group

Preparation Methods

The synthesis of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine typically involves the reaction of 4-nitrophenylpiperazine with ethylsulfonyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for such reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-ethylsulfonyl-4-(4-aminophenyl)piperazine, while oxidation of the sulfonyl group results in sulfone derivatives.

Scientific Research Applications

1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases. Its structural features make it a promising candidate for drug design and development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, the compound’s nitrophenyl group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

1-Ethylsulfonyl-4-(4-nitrophenyl)piperazine can be compared with other similar compounds, such as:

    1-Methylsulfonyl-4-(4-nitrophenyl)piperazine: This compound has a methylsulfonyl group instead of an ethylsulfonyl group. The difference in the alkyl chain length can affect its chemical reactivity and biological activity.

    1-Ethylsulfonyl-4-(4-aminophenyl)piperazine: This compound has an amino group instead of a nitro group

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-ethylsulfonyl-4-(4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c1-2-20(18,19)14-9-7-13(8-10-14)11-3-5-12(6-4-11)15(16)17/h3-6H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWAQALONDYXEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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